molecular formula C12H11NO B14307443 4-(3-Phenylprop-2-yn-1-yl)azetidin-2-one CAS No. 113479-88-2

4-(3-Phenylprop-2-yn-1-yl)azetidin-2-one

Cat. No.: B14307443
CAS No.: 113479-88-2
M. Wt: 185.22 g/mol
InChI Key: PPPNRFBGZIVOSX-UHFFFAOYSA-N
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Description

4-(3-Phenylprop-2-yn-1-yl)azetidin-2-one is a β-lactam (azetidin-2-one) derivative featuring a 3-phenylprop-2-yn-1-yl substituent at the 4-position. The phenylpropynyl group introduces a conjugated alkyne system, which may influence electronic properties, ring strain, and biological interactions. This compound’s synthesis and properties are contextualized through comparisons with structurally related azetidin-2-one derivatives documented in recent literature.

Properties

CAS No.

113479-88-2

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

4-(3-phenylprop-2-ynyl)azetidin-2-one

InChI

InChI=1S/C12H11NO/c14-12-9-11(13-12)8-4-7-10-5-2-1-3-6-10/h1-3,5-6,11H,8-9H2,(H,13,14)

InChI Key

PPPNRFBGZIVOSX-UHFFFAOYSA-N

Canonical SMILES

C1C(NC1=O)CC#CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Phenylprop-2-yn-1-yl)azetidin-2-one typically involves the reaction of 3-Phenyl-2-propyn-1-ol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods

This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization and recrystallization techniques .

Comparison with Similar Compounds

Substituent Diversity
  • Aryl and Heteroaryl Substituents: 4-Phenyl Derivatives: Compound 5a (1-[4-(3-nitro-2-oxo-2H-chromen-4-ylamino)-phenyl]-4-phenyl-azetidin-2-one) features a phenyl group at the 4-position but includes a nitrochromene moiety, enhancing antimicrobial activity . Bulky Aromatic Groups: 4-(Anthracen-10-yl)-1-cyclohexyl-3-phenoxyazetidin-2-one () incorporates a polycyclic anthracene group, which increases steric hindrance and may reduce hydrolysis susceptibility compared to the phenylpropynyl analog . Electron-Withdrawing Groups: Derivatives like 3c (3-methoxy-4-(4-nitrophenyl)-1-phenylazetidin-2-one) and 5c (4-(3-nitro-phenyl)-azetidin-2-one) include nitro or methoxy groups, which alter electronic density and reactivity .
Alkyne and Alkynyl Substituents
  • Propynyl vs. Silylated Alkynes : Compound 12 (1-(4-methoxyphenyl)-3-(prop-2-yn-1-yl)-4-(trifluoromethyl)azetidin-2-one) shares the propynyl group but adds a trifluoromethyl group, enhancing electrophilicity . In contrast, 1-(4-ethoxyphenyl)-4-((triisopropylsilyl)ethynyl)azetidin-2-one () uses a silylated alkyne, improving stability during synthesis .

Physical and Spectroscopic Properties

Melting Points and Stability
  • Melting Points :
    • Compound 5a : 236–238°C .
    • Compound 5b : 234–235°C (hydroxyphenyl substituent) .
    • 3c : Lower melting point (unspecified) due to methoxy and nitro groups .

      The phenylpropynyl group’s impact on melting point is unclear but likely intermediate due to moderate polarity.
IR Spectroscopy
  • Key Absorptions :
    • β-Lactam C=O stretch: ~1680–1720 cm⁻¹ across analogs .
    • Alkyne C≡C stretch: ~2100–2260 cm⁻¹ (absent in nitro/methoxy derivatives).
    • Nitro groups: ~1500–1600 cm⁻¹ (asymmetric/symmetric stretching) .
Antimicrobial Potential
  • Nitro-Substituted Derivatives : Compounds 5a–c () and 32–33 () exhibit potent antibacterial/antifungal activity, with MIC values comparable to ciprofloxacin . The nitro group enhances activity via electron withdrawal.
  • Chloro-Substituted Derivatives : Bis-azetidin-2-ones () show broad-spectrum activity against E. coli and S. aureus, suggesting chloro groups improve membrane penetration .
  • Phenylpropynyl Analog : Biological data are unavailable, but the conjugated alkyne may enhance interactions with bacterial targets (e.g., penicillin-binding proteins).
Pharmacological Diversity
  • Benzimidazole Hybrids (): Azetidin-2-ones linked to benzimidazoles demonstrate analgesic and anti-inflammatory activity, highlighting structural versatility .

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